molecular formula C8H7N3 B055816 1,7-Naphthyridin-5-amine CAS No. 123434-45-7

1,7-Naphthyridin-5-amine

Cat. No. B055816
M. Wt: 145.16 g/mol
InChI Key: FVLLRUVQRRMQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Naphthyridin-5-amine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It is a versatile molecule that can be synthesized using different methods and has shown promising results in various biological assays.

Mechanism Of Action

The mechanism of action of 1,7-Naphthyridin-5-amine is not fully understood, but it is believed to act through different pathways depending on the biological target. In cancer cells, it has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes or proteins.

Biochemical And Physiological Effects

1,7-Naphthyridin-5-amine has been shown to have various biochemical and physiological effects depending on the biological target. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammatory cells, it has been shown to decrease the production of pro-inflammatory cytokines and chemokines. In infectious diseases, it has been shown to inhibit the growth of bacteria and viruses.

Advantages And Limitations For Lab Experiments

The advantages of using 1,7-Naphthyridin-5-amine in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized using different methods and has shown promising results in various biological assays. However, the limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

1,7-Naphthyridin-5-amine has shown promising results in various scientific research applications, and there are numerous future directions that can be explored. These include the development of new drug candidates based on 1,7-Naphthyridin-5-amine scaffold, the investigation of its mechanism of action in different biological targets, the synthesis of new materials using 1,7-Naphthyridin-5-amine as a building block, and the optimization of its pharmacokinetics and bioavailability. Further research is needed to fully understand the potential of this molecule in different fields of science.

Synthesis Methods

The synthesis of 1,7-Naphthyridin-5-amine can be achieved using different methods, including the reaction of 2-chloronicotinic acid with hydrazine hydrate, the reaction of 2-amino-3-cyanopyridine with formamide, and the reaction of 2-amino-3-picoline with formamide. These methods have been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

1,7-Naphthyridin-5-amine has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In drug discovery, it has been used as a scaffold for the development of new drug molecules with improved pharmacological properties. In material science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1,7-naphthyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLLRUVQRRMQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498391
Record name 1,7-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridin-5-amine

CAS RN

123434-45-7
Record name 1,7-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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